molecular formula C6H12N2S B13222147 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile

Cat. No.: B13222147
M. Wt: 144.24 g/mol
InChI Key: IUESVNKWELHBPD-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile is an organic compound with the molecular formula C6H12N2S It is known for its unique structure, which includes an amino group, a nitrile group, and a methylsulfanyl group

Preparation Methods

The synthesis of 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-methyl-2-aminopropanol with methylthiol in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to a dehydration reaction to yield the final product, this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

2-Amino-2-methyl-4-(methylsulfanyl)butanenitrile can be compared with other similar compounds, such as:

    2-Amino-2-methyl-4-(methylthio)butanenitrile: This compound has a similar structure but differs in the position of the methylthio group.

    2-Amino-2-methyl-4-(ethylsulfanyl)butanenitrile: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, leading to different chemical and biological properties.

    2-Amino-2-methyl-4-(methylsulfanyl)butanoic acid: This compound has a carboxylic acid group instead of a nitrile group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

2-amino-2-methyl-4-methylsulfanylbutanenitrile

InChI

InChI=1S/C6H12N2S/c1-6(8,5-7)3-4-9-2/h3-4,8H2,1-2H3

InChI Key

IUESVNKWELHBPD-UHFFFAOYSA-N

Canonical SMILES

CC(CCSC)(C#N)N

Origin of Product

United States

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